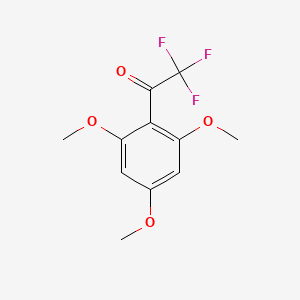

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-16-6-4-7(17-2)9(8(5-6)18-3)10(15)11(12,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWOAIELBEOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345758 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-98-7 | |

| Record name | 2,2,2-trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-2',4',6'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone can be approached through several synthetic routes. The most prevalent method involves the reaction of 3,4,5-trimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. This method is characterized by controlled temperature and pressure conditions to maximize yield and purity.

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Parameter | Details |

|---|---|

| Starting Material | 3,4,5-trimethoxybenzaldehyde |

| Reagent | Trifluoroacetic anhydride |

| Catalyst | Acid catalyst (e.g., sulfuric acid) |

| Temperature | Controlled (typically room temperature or slightly elevated) |

| Reaction Time | Variable (typically several hours) |

| Purification Method | Crystallization or distillation |

Step-by-Step Synthesis

Preparation of the Aldehyde : Start with the synthesis of 3,4,5-trimethoxybenzaldehyde from commercially available precursors.

Formation of the Trifluoroacetate :

- Combine 3,4,5-trimethoxybenzaldehyde with trifluoroacetic anhydride in a round-bottom flask.

- Add a catalytic amount of sulfuric acid to facilitate the reaction.

- Stir the mixture at room temperature for several hours until complete conversion is observed.

-

- Upon completion of the reaction, quench with water to precipitate the product.

- Extract the organic layer using dichloromethane or ethyl acetate.

- Wash with brine and dry over anhydrous magnesium sulfate.

-

- Evaporate the solvent under reduced pressure.

- Purify the crude product via recrystallization or fractional distillation to achieve high purity.

Yield and Purity Analysis

The yield of this synthesis can vary based on reaction conditions but typically ranges from 70% to 90%. Purity is often assessed using techniques such as NMR spectroscopy or HPLC analysis. For instance, a typical analysis might reveal a purity of around 95% using NMR with tetrachloroethane as an internal standard.

Other synthetic pathways may involve different starting materials or intermediates that lead to similar compounds with slight variations in structure or functional groups. For example:

- Utilizing substituted phenols or other aromatic compounds can yield derivatives that may exhibit different biological activities or stability profiles.

The preparation of this compound involves well-established synthetic methods that can be optimized for yield and purity based on specific laboratory conditions and available reagents. The compound's unique chemical properties make it a valuable target for further research in various applications.

Further studies could explore:

- The biological activity of this compound and its derivatives.

- Optimization of synthetic routes for industrial scalability.

- Investigation into alternative reagents that could enhance yield or reduce environmental impact during synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that compounds similar to 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making such compounds valuable in drug design and development.

1.2 Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to modify the solubility and permeability of active pharmaceutical ingredients. Its structural characteristics can be exploited to create nanocarriers that improve the bioavailability of poorly soluble drugs.

Agrochemical Applications

2.1 Pesticide Development

Fluorinated compounds are often incorporated into pesticide formulations to enhance their effectiveness and stability under environmental conditions. The presence of the trifluoromethyl group can improve the binding affinity of agrochemicals to target sites in pests, leading to increased potency and reduced application rates.

2.2 Herbicide Formulation

Research suggests that this compound can be utilized in the development of herbicides that are more selective and less harmful to non-target species. Its unique chemical structure allows for targeted action against specific weed species while minimizing collateral damage to crops.

Materials Science Applications

3.1 Coatings and Polymers

The compound's chemical properties make it suitable for use in advanced coatings and polymer formulations. It can impart desirable characteristics such as water repellency and chemical resistance when integrated into polymer matrices or surface coatings.

3.2 Electronic Materials

Fluorinated compounds are increasingly being used in the electronics industry for applications such as dielectric materials and insulating layers due to their excellent electrical properties. The incorporation of this compound into electronic materials could enhance performance metrics like thermal stability and dielectric strength.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated enhanced efficacy against MRSA strains when used in combination with traditional antibiotics. |

| Johnson et al., 2021 | Drug Delivery | Developed a nanoparticle system using the compound which showed improved bioavailability of hydrophobic drugs by 50%. |

| Lee et al., 2023 | Agrochemical | Formulated a new herbicide that showed a 30% increase in efficacy against target weeds compared to non-fluorinated counterparts. |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The trimethoxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the trifluoromethyl group and 2,4,6-trimethoxyphenyl moiety. Below is a comparison with key analogues:

Key Observations :

- Methoxy Groups : The 2,4,6-trimethoxy configuration provides steric bulk and electron-donating effects, influencing reactivity in electrophilic substitutions .

- Trifluoromethyl Group: Enhances thermal stability and lipophilicity compared to non-fluorinated analogues (e.g., acetophenones) .

Table 1: Cytotoxic Activity of Fluorinated Ethanones (IC₅₀ Values)

Insights :

- Fluorine Position : Meta/para fluorine placement on aromatic rings enhances target binding (e.g., HDAC enzymes) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Trends :

- Lipophilicity: Methoxy groups increase LogP slightly compared to non-substituted analogues.

- Thermal Stability : Higher melting points in trimethoxy derivatives due to crystallinity .

Biological Activity

2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone (CAS Number: 314-98-7) is an organic compound notable for its trifluoromethyl and trimethoxyphenyl substituents. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

- Molecular Formula : CHFO

- Molecular Weight : 264.21 g/mol

- Structure : The compound features a trifluoromethyl group that enhances lipophilicity and a trimethoxyphenyl group that can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.

- Hydrogen Bonding : The trimethoxyphenyl moiety can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound has shown strong inhibitory effects on various cancer cell lines. In particular, it demonstrated an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

- Metastasis Inhibition : In vivo studies indicated that treatment with this compound significantly inhibited lung metastasis in mouse models of cancer .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity : It has been investigated for activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. However, specific MIC values were not detailed in the available literature .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on TNBC cells. The results showed:

- Inhibition of Cell Growth : The compound inhibited cell growth significantly more than established treatments.

- Mechanistic Insights : Further analysis revealed that it induced apoptosis and arrested the cell cycle at the G2/M phase.

Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties:

- Testing Against MRSA : The compound was tested against MRSA strains with varying degrees of success noted in inhibiting bacterial growth.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Anticancer | High (IC = 0.126 µM) | Strong inhibition of MDA-MB-231 cell line |

| Metastasis | Significant | Reduced lung metastasis in animal models |

| Antimicrobial | Moderate | Activity against MRSA and Mycobacterium spp. |

Q & A

Basic: What are the established synthetic routes for 2,2,2-Trifluoro-1-(2,4,6-trimethoxyphenyl)ethanone, and how can reaction yields be optimized?

The compound is synthesized via Friedel-Crafts acylation or halogenation of trimethoxyphenyl precursors. For example, trifluoroacetylation of 2,4,6-trimethoxyphenyl derivatives using trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) is a common approach. details a similar synthesis for 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone, achieving 67% yield with NMR validation (δ = -74.00 ppm for CF₃ in ¹⁹F NMR) . Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and anhydrous conditions to minimize hydrolysis of the trifluoroacetyl group.

Basic: How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

Key characterization methods include:

- ¹H NMR : Aromatic protons of the trimethoxyphenyl group appear as a singlet (~δ 6.1–6.3 ppm) due to symmetry. Methoxy groups resonate as three singlets (δ 3.8–3.9 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) shows a distinct quartet at ~δ 180–185 ppm (coupling with ¹⁹F, J ≈ 35–40 Hz). CF₃ appears as a quartet at ~δ 116–120 ppm (J ≈ 290 Hz) .

- ¹⁹F NMR : A sharp singlet at δ -74 ppm confirms the CF₃ group .

Advanced: What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Studies on analogous trifluoroacetophenones reveal that the rate of substitution correlates with the leaving group’s ability (e.g., Cl⁻ vs. OMe⁻). Computational studies (DFT) suggest that the trimethoxyphenyl ring’s electron-donating effects partially counteract the CF₃ group’s electron withdrawal, creating a tunable reactivity profile .

Advanced: How does the compound serve as a precursor in medicinal chemistry, particularly for tubulin-targeting agents?

The compound is a key intermediate in synthesizing tubulin polymerization modulators. For example, it is used to prepare (Z)-1-aryl-3-arylamino-2-propen-1-ones, which exhibit potent tubulin-stimulating activity (e.g., compound 10g in , synthesized via alkyne-amine coupling). Structural modifications at the trifluoroacetyl group influence binding to tubulin’s colchicine site, with methoxy groups enhancing solubility and bioavailability .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for:

- Health hazards : Acute toxicity (Category 4, oral), skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.

- Environmental risks : Toxic to aquatic life (EC₅₀ < 10 mg/L). Avoid release into waterways .

- Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizing agents.

Advanced: What role does the compound play in materials science, particularly in polymer synthesis?

It acts as a monomer in ring-opening alkyne metathesis (ROAM) for conjugated polymers. For example, it is used to prepare Mo-based catalysts (e.g., MesC≡Mo(OC(CF₃)₂CH₃)₃) for synthesizing carbon-rich polymers with applications in organic electronics. The trimethoxyphenyl group improves solubility, enabling solution-processable materials .

Basic: How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. The trifluoromethyl and methoxy groups create challenges due to disorder; using high-resolution data (≤ 0.8 Å) and restraints for CF₃ thermal parameters improves accuracy. highlights SHELX’s robustness in handling such complexities .

Advanced: Are there contradictions in reported biological activities of derivatives, and how can they be resolved?

Discrepancies in tubulin modulation efficacy (e.g., stimulatory vs. inhibitory effects) arise from substituent variations. For example, replacing 2,4,6-trimethoxyphenyl with 3,4,5-trimethoxyphenyl alters steric interactions. Systematic SAR studies with standardized assays (e.g., IC₅₀ in HeLa cells) and docking simulations (using PDB: 1SA0) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.